LHRH, leu(6)-N-Et-glynh2(10)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

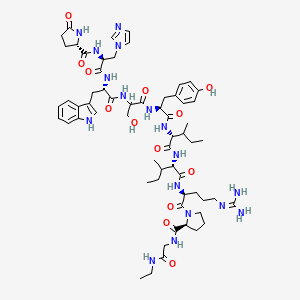

Luteinizing hormone-releasing hormone (LHRH), leu(6)-N-Et-glynh2(10)- is a synthetic analog of the naturally occurring LHRH. This compound is designed to enhance the biological activity and stability of LHRH, making it more effective in clinical applications. LHRH plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LHRH, leu(6)-N-Et-glynh2(10)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of LHRH analogs often involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

LHRH, leu(6)-N-Et-glynh2(10)- can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to thiols.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Thiol-containing peptides.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

LHRH, leu(6)-N-Et-glynh2(10)- has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in regulating reproductive hormones.

Medicine: Used in the treatment of hormone-dependent cancers such as prostate and breast cancer.

Industry: Employed in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

LHRH, leu(6)-N-Et-glynh2(10)- exerts its effects by binding to LHRH receptors on the surface of pituitary gonadotropes. This binding stimulates the release of LH and FSH, which in turn regulate steroidogenesis and gamete maturation in the gonads. The compound’s enhanced stability and potency are due to modifications at positions 6 and 10, which increase its resistance to enzymatic degradation .

Comparison with Similar Compounds

Similar Compounds

LHRH: The natural form of the hormone.

D-Leu6, des-Gly-NH210 LHRH ethylamide: Another synthetic analog with similar modifications.

Glycosylated LHRH analogs: Modified with carbohydrate units to enhance stability and activity.

Uniqueness

LHRH, leu(6)-N-Et-glynh2(10)- is unique due to its specific modifications at positions 6 and 10, which significantly enhance its biological activity and stability compared to the natural hormone and other analogs. These modifications make it a potent and effective therapeutic agent for various clinical applications .

Properties

CAS No. |

71779-20-9 |

|---|---|

Molecular Formula |

C61H87N17O13 |

Molecular Weight |

1266.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[2-(ethylamino)-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-imidazol-1-yl-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C61H87N17O13/c1-6-34(4)50(58(89)70-42(15-11-23-66-61(62)63)60(91)78-25-12-16-47(78)57(88)68-30-49(82)65-8-3)76-59(90)51(35(5)7-2)75-54(85)43(27-36-17-19-38(80)20-18-36)71-56(87)46(32-79)74-53(84)44(28-37-29-67-40-14-10-9-13-39(37)40)72-55(86)45(31-77-26-24-64-33-77)73-52(83)41-21-22-48(81)69-41/h9-10,13-14,17-20,24,26,29,33-35,41-47,50-51,67,79-80H,6-8,11-12,15-16,21-23,25,27-28,30-32H2,1-5H3,(H,65,82)(H,68,88)(H,69,81)(H,70,89)(H,71,87)(H,72,86)(H,73,83)(H,74,84)(H,75,85)(H,76,90)(H4,62,63,66)/t34?,35?,41-,42-,43-,44-,45-,46?,47-,50-,51+/m0/s1 |

InChI Key |

RFORFFLXZVTUIF-RMWUKGQRSA-N |

Isomeric SMILES |

CCC(C)[C@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CN5C=CN=C5)NC(=O)[C@@H]6CCC(=O)N6 |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)NCC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CN5C=CN=C5)NC(=O)C6CCC(=O)N6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)